Ethyl 2-(3-(bromomethyl)phenyl)acetate
Overview
Description
Ethyl 2-(3-(bromomethyl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-(bromomethyl)phenyl)acetate typically involves the bromination of ethyl 2-phenylacetate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the benzylic position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the bromination process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of ethyl 2-(3-methylphenyl)acetate.
Oxidation: Formation of ethyl 2-(3-formylphenyl)acetate or ethyl 2-(3-carboxyphenyl)acetate.
Scientific Research Applications
Ethyl 2-(3-(bromomethyl)phenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly in the synthesis of molecules with anticancer, antiviral, or antibacterial properties.
Material Science: It is utilized in the preparation of functionalized polymers and advanced materials.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of ethyl 2-(3-(bromomethyl)phenyl)acetate depends on its application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic activation to release the active pharmacophore. The bromomethyl group can participate in covalent bonding with biological targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The molecular pathways involved may include alkylation of nucleophilic residues in proteins or DNA.
Comparison with Similar Compounds
Ethyl 2-(3-(bromomethyl)phenyl)acetate can be compared with similar compounds such as:
Ethyl 2-(4-(bromomethyl)phenyl)acetate: Similar structure but with the bromomethyl group at the para position, which may result in different reactivity and biological activity.
Mthis compound: The methyl ester analog, which may have different solubility and reactivity profiles.
Ethyl 2-(3-(chloromethyl)phenyl)acetate: The chloro analog, which may exhibit different reactivity due to the presence of a chlorine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-(bromomethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZARWHJHIUIKHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441821 | |
Record name | ethyl (3-bromomethylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140215-42-5 | |
Record name | ethyl (3-bromomethylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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